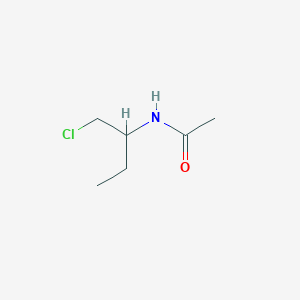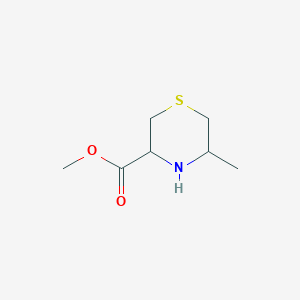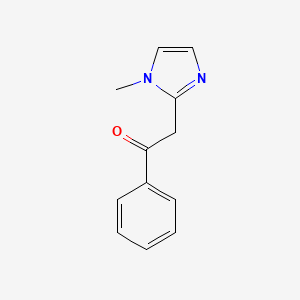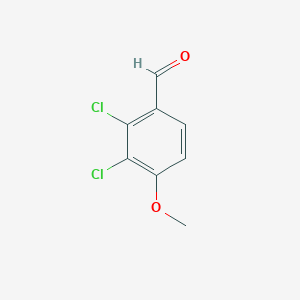
N-Pyridin-4-yl-guanidin
Übersicht
Beschreibung
N-Pyridin-4-yl-guanidine is a heterocyclic compound that features a pyridine ring substituted with a guanidine group at the 4-position. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of both the pyridine and guanidine moieties endows it with unique chemical properties that can be exploited in various chemical and biological contexts.
Wissenschaftliche Forschungsanwendungen
N-Pyridin-4-yl-guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
Mode of Action
The mode of action of N-Pyridin-4-yl-guanidine is not fully understood. It is believed to interact with its targets, leading to changes at the molecular level. The specifics of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
It is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Pyridin-4-yl-guanidine are not well-documented. These properties play a crucial role in the bioavailability of the compound. Understanding the pharmacokinetics of N-Pyridin-4-yl-guanidine will provide insights into its efficacy and potential side effects .
Result of Action
It is believed that this compound has a broad range of effects at the molecular and cellular levels, contributing to its overall action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Pyridin-4-yl-guanidine. Factors such as pH, temperature, and the presence of other compounds can affect how N-Pyridin-4-yl-guanidine interacts with its targets and its overall effectiveness .
Biochemische Analyse
Biochemical Properties
N-Pyridin-4-yl-guanidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in fatty acid synthesis, which has implications for various metabolic processes.
Cellular Effects
The effects of N-Pyridin-4-yl-guanidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Pyridin-4-yl-guanidine has been shown to affect the expression of genes involved in lipid metabolism, leading to altered cellular lipid profiles . Additionally, it can impact cell signaling pathways such as the AMPK pathway, which plays a role in energy homeostasis.
Molecular Mechanism
At the molecular level, N-Pyridin-4-yl-guanidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to acetyl-CoA carboxylase results in the inhibition of this enzyme, thereby reducing fatty acid synthesis . Furthermore, N-Pyridin-4-yl-guanidine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of N-Pyridin-4-yl-guanidine over time in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that N-Pyridin-4-yl-guanidine can have sustained effects on cellular function, particularly in terms of its impact on lipid metabolism and energy homeostasis.
Dosage Effects in Animal Models
In animal models, the effects of N-Pyridin-4-yl-guanidine vary with different dosages. At lower doses, it has been observed to have beneficial effects on lipid metabolism and energy balance . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and metabolic disturbances. These threshold effects highlight the importance of careful dosage management in potential therapeutic applications.
Metabolic Pathways
N-Pyridin-4-yl-guanidine is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, with potential implications for conditions such as obesity and metabolic syndrome.
Transport and Distribution
The transport and distribution of N-Pyridin-4-yl-guanidine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This localization is likely due to its interactions with lipid transport proteins and its role in lipid metabolism.
Subcellular Localization
N-Pyridin-4-yl-guanidine is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . It may also be targeted to specific subcellular compartments through post-translational modifications or targeting signals. These localizations are crucial for its activity and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Pyridin-4-yl-guanidine typically involves the reaction of pyridine-4-carboxylic acid with guanidine. One common method includes the following steps:
Formation of Pyridine-4-carboxylic Acid Chloride: Pyridine-4-carboxylic acid is treated with thionyl chloride to form pyridine-4-carbonyl chloride.
Reaction with Guanidine: The pyridine-4-carbonyl chloride is then reacted with guanidine in the presence of a base such as triethylamine to yield N-Pyridin-4-yl-guanidine.
Industrial Production Methods: Industrial production of N-Pyridin-4-yl-guanidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Pyridin-4-yl-guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a guanidine group.
Pyridine-4-thiol: Contains a thiol group at the 4-position instead of a guanidine group.
Pyridine-4-amine: Features an amine group at the 4-position.
Uniqueness: N-Pyridin-4-yl-guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. The guanidine group enhances the compound’s ability to form multiple hydrogen bonds and electrostatic interactions, making it a valuable scaffold in drug design and other applications.
Eigenschaften
IUPAC Name |
2-pyridin-4-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(8)10-5-1-3-9-4-2-5/h1-4H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBDNUGPOARAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479439 | |
| Record name | N-Pyridin-4-yl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425376-94-9 | |
| Record name | N-Pyridin-4-yl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)











